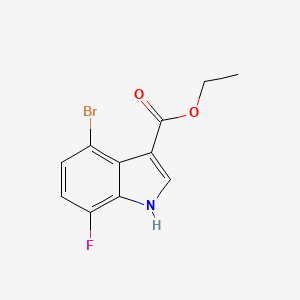

Ethyl 4-bromo-7-fluoro-1H-indole-3-carboxylate

Description

Ethyl 4-bromo-7-fluoro-1H-indole-3-carboxylate is a halogenated indole derivative characterized by a bromo substituent at position 4, a fluoro group at position 7, and an ethyl ester moiety at position 3. Indole derivatives are pivotal in medicinal chemistry due to their structural similarity to bioactive natural products and pharmaceuticals. This compound serves as a versatile intermediate for synthesizing more complex molecules, such as carboxamides or sulfonamides, through functional group transformations .

Properties

Molecular Formula |

C11H9BrFNO2 |

|---|---|

Molecular Weight |

286.10 g/mol |

IUPAC Name |

ethyl 4-bromo-7-fluoro-1H-indole-3-carboxylate |

InChI |

InChI=1S/C11H9BrFNO2/c1-2-16-11(15)6-5-14-10-8(13)4-3-7(12)9(6)10/h3-5,14H,2H2,1H3 |

InChI Key |

PAWIVIGFFBULES-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C=CC(=C12)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-Bromo-7-fluoroindole-3-carboxylate typically involves the halogenation of indole derivatives. One common method is the bromination of 7-fluoroindole followed by esterification with ethyl chloroformate. The reaction conditions often include the use of a solvent like tetrahydrofuran (THF) and a base such as sodium hydride (NaH) to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of Ethyl 4-Bromo-7-fluoroindole-3-carboxylate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Bromo-7-fluoroindole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to remove the halogen atoms.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions include various substituted indoles, which can be further utilized in pharmaceutical and chemical research.

Scientific Research Applications

Scientific Research Applications

Ethyl 4-bromo-7-fluoro-1H-indole-3-carboxylate has diverse applications across several domains:

Pharmaceutical Research

- Drug Development : This compound is investigated for its potential as a bioactive agent, particularly in developing new antiviral and anticancer drugs. Its structural features suggest it may interact effectively with biological targets, including enzymes and receptors involved in disease processes .

- Mechanism of Action : The halogen substituents enhance the compound's ability to form strong interactions with biological macromolecules, potentially inhibiting their activity and altering cellular pathways .

- Antitumor Properties : Preliminary studies indicate that derivatives of this compound can inhibit cancer cell proliferation. For instance, research has shown significant cytotoxic effects against breast cancer cell lines, demonstrating effective inhibition at low concentrations .

- Neuroprotective Effects : Similar compounds have been noted for their ability to protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Industrial Applications

- Dyes and Pigments : this compound is also utilized in producing specialty chemicals, including dyes and pigments due to its vibrant color properties derived from the indole structure .

Comparative Analysis with Related Compounds

To understand the unique features of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 4-bromo-7-fluoro-1H-indole | Methyl group instead of ethyl | Variation affects solubility and reactivity |

| Ethyl 5-bromoindole | Bromine at position 5 | Alters electronic properties significantly |

| Methyl 6-bromoindole | Bromine at position 6 | Different position affects reactivity |

This table highlights how structural variations impact the chemical behavior and potential applications of these compounds.

Antitumor Study

A study conducted on various derivatives demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines. The IC50 values indicated effective inhibition of cell proliferation at concentrations as low as levels.

Neuroprotection Study

In vitro studies revealed that this compound could reduce apoptosis in neuronal cultures exposed to oxidative stress agents. Mechanistic studies suggested upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors as key protective mechanisms.

Mechanism of Action

The mechanism of action of Ethyl 4-Bromo-7-fluoroindole-3-carboxylate involves its interaction with specific molecular targets. The presence of halogen atoms allows it to form strong interactions with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate

The methyl ester analog (CAS 1360891-83-3) differs only in the ester group (methyl vs. ethyl). Key comparisons include:

- Molecular Weight : The methyl derivative has a molecular weight of 272.07 g/mol, while the ethyl analog is calculated to be ~286.05 g/mol.

- Synthetic Utility : Both esters are intermediates for further derivatization, but the methyl ester may offer faster hydrolysis kinetics under basic conditions due to reduced steric hindrance .

Ethyl-5-fluoroindole-2-carboxylate ()

This compound features a fluoro substituent at position 5 and an ethyl ester at position 2. Differences include:

- Substituent Positioning : The 4-bromo-7-fluoro substitution in the target compound introduces steric and electronic effects distinct from the 5-fluoro-2-ester configuration.

- Melting Point : Derivatives of Ethyl-5-fluoroindole-2-carboxylate (e.g., carboxamides) exhibit melting points between 233–250°C, suggesting that bromination at position 4 may alter crystallinity .

- Spectral Data : The ^1H-NMR of Ethyl-5-fluoroindole-2-carboxylate derivatives shows a characteristic H-3 indole peak at δ 8.0 ppm, whereas the target compound’s H-3 shift would depend on the electron-withdrawing effects of bromo and fluoro groups .

Ethyl-7-bromo-1-sulfonamido-4-methylcyclopenta[b]indole-3-carboxylate ()

This complex derivative includes a sulfonamido group and a cyclopenta ring. Key distinctions:

- Mass Spectrometry : The HRMS data ([M+H]+ 463.1458) reflects the added molecular weight from the sulfonamido and cyclopenta groups compared to the simpler ethyl indole carboxylate .

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

Ethyl 4-bromo-7-fluoro-1H-indole-3-carboxylate is a halogenated indole derivative that has garnered attention for its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the presence of bromine and fluorine atoms, which enhance its reactivity and biological interactions. Its molecular formula is and it has a molecular weight of approximately 286.10 g/mol. The halogen substitutions at the 4 and 7 positions of the indole ring are crucial for its biological properties.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit potential antiviral activity. For instance, derivatives have shown effectiveness against various viral strains, suggesting that the halogenated structure may enhance binding affinity to viral targets, potentially inhibiting viral replication.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways associated with cell survival and proliferation. For example, certain analogs have been reported to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme often overexpressed in tumors that contributes to immune evasion .

Antimicrobial Effects

This compound has also been studied for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies report minimum inhibitory concentration (MIC) values indicating strong antibacterial effects against several pathogens, including Escherichia coli and Staphylococcus aureus. The presence of halogens enhances the compound's ability to disrupt bacterial cell walls or inhibit essential enzymes .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways critical for pathogen survival.

- Receptor Binding : Its structure allows for strong interactions with various biological receptors, which may lead to altered cellular responses.

- Apoptotic Induction : It triggers apoptotic pathways in cancer cells, promoting cell death through intrinsic mechanisms.

Study on Anticancer Activity

A recent study investigated the effects of this compound on human cancer cell lines. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 5 to 20 µM across different cell lines. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment .

Antimicrobial Efficacy Assessment

In another study focusing on antimicrobial activity, this compound demonstrated potent effects against various bacterial strains. The MIC values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Staphylococcus aureus | 0.0048 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These findings underscore the compound's potential as a therapeutic agent against bacterial infections .

Q & A

Q. Optimization Strategies :

- Temperature Control : Bromination is exothermic; maintaining 0–5°C prevents side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for esterification.

- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, while NMR confirms regioselectivity .

Basic: How is the structure of this compound characterized?

Methodological Answer:

Key analytical techniques include:

- ¹H/¹³C NMR : Identifies substituent positions. For example:

- The ethyl ester group shows a triplet (~1.3 ppm, CH₃) and quartet (~4.3 ppm, CH₂).

- Aromatic protons in the indole ring appear as distinct multiplets (6.5–8.0 ppm) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (expected [M+H]⁺ ~ 286.04).

- IR Spectroscopy : Stretching frequencies for C=O (ester, ~1700 cm⁻¹) and N-H (indole, ~3400 cm⁻¹) validate functional groups .

Advanced: How does the substitution pattern (bromo, fluoro, ester) influence the compound's reactivity and biological activity?

Methodological Answer:

-

Electronic Effects :

- Bromine (4-position) increases electrophilicity, facilitating nucleophilic substitutions (e.g., Suzuki couplings).

- Fluorine (7-position) enhances metabolic stability via C-F bond strength and modulates lipophilicity.

- The ester group allows hydrolytic conversion to carboxylic acids for prodrug strategies.

-

Biological Implications :

- Comparative studies show bromine/fluorine synergy improves binding to kinase targets (e.g., EGFR) versus non-halogenated analogs .

- Structural analogs lacking the ester group exhibit reduced cellular uptake, highlighting its role in bioavailability .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or endpoint measurements (IC₅₀ vs. Ki).

- Purity Issues : HPLC purity thresholds (<95%) may introduce confounding impurities.

Q. Resolution Strategies :

Standardized Protocols : Use validated assays (e.g., ATP-based viability tests) with internal controls.

Batch Reproducibility : Synthesize multiple batches under controlled conditions and compare bioactivity.

Mechanistic Studies : Employ SPR (surface plasmon resonance) to directly measure target binding affinity .

Advanced: How can computational methods aid in understanding this compound's electronic properties?

Methodological Answer:

- Density Functional Theory (DFT) :

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., docking to ATP-binding pockets) to rationalize structure-activity relationships .

Basic: What are the typical chemical reactions this compound undergoes?

Methodological Answer:

- Nucleophilic Aromatic Substitution : Bromine at the 4-position reacts with amines or thiols under Pd catalysis.

- Ester Hydrolysis : Treatment with NaOH/EtOH yields the carboxylic acid derivative.

- Cross-Couplings : Suzuki-Miyaura reactions with boronic acids install aryl/heteroaryl groups .

Q. Reagent Examples :

- Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos catalyst system.

- Hydrolysis : 2M NaOH in 1:1 H₂O/EtOH at reflux .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer:

Challenges :

- Low melting point (<100°C) complicates crystal growth.

- Polymorphism risks due to flexible ethyl ester group.

Q. Solutions :

- Co-Crystallization : Use tartaric acid to form stable salts.

- Diffraction Techniques : SHELX or OLEX2 software refines X-ray data, resolving disorder in the indole ring .

Advanced: How is regioselectivity ensured during bromination/fluorination steps?

Methodological Answer:

- Directing Groups : The 3-carboxylate group directs bromination to the 4-position via resonance stabilization.

- Lewis Acid Catalysts : FeCl₃ or AlCl₃ enhances fluorine substitution at the 7-position by polarizing the indole ring .

- Kinetic Control : Low temperatures (-20°C) favor meta- over para-substitution in competitive reactions .

Basic: What safety and regulatory considerations apply to handling this compound?

Methodological Answer:

- Toxicity Screening : Ames tests assess mutagenicity due to bromine/indole motifs.

- Regulatory Compliance : Follow NIH guidelines for halogenated compounds (e.g., waste disposal in halogen-specific containers).

- Handling Protocols : Use fume hoods and PPE (gloves, goggles) to prevent inhalation/contact .

Advanced: How does this compound compare structurally and functionally to methyl ester analogs?

Methodological Answer:

- Solubility : Ethyl esters exhibit higher lipid solubility (logP ~2.5) vs. methyl analogs (logP ~1.8), impacting membrane permeability.

- Metabolic Stability : Ethyl groups resist esterase hydrolysis longer than methyl, as shown in microsomal assays .

- Synthetic Flexibility : Ethyl esters are more amenable to transesterification reactions for prodrug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.